molecular formula C14H10F2O3S B1420376 (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone CAS No. 1096958-65-4

(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone

Cat. No. B1420376
M. Wt: 296.29 g/mol
InChI Key: IGCWYPNXBSPFML-UHFFFAOYSA-N
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Description

“(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone” is a chemical compound with the molecular formula C14H10F2O3S . It has a molecular weight of 296.29 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 296.29 . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

A study by Mallesha and Mohana (2014) explored the antimicrobial properties of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share a similar structural motif with (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. The derivatives exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential applications in antimicrobial research (Mallesha & Mohana, 2014).

Polymer Synthesis

Shi et al. (2017) developed a difluoro aromatic ketone monomer, which is structurally related to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone, for the preparation of poly(arylene ether sulfone)s. These materials displayed promising properties like high hydroxide conductivity and stability, highlighting their potential in membrane technology and polymer science (Shi et al., 2017).

Crystal Structure Analysis

The study of crystal structures, as in the work of Han et al. (2013), provides valuable insights into the molecular geometry and interactions of compounds related to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. Understanding these structures can inform the design and synthesis of new materials and pharmaceuticals (Han et al., 2013).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of similar compounds, as discussed in publications like Zheng Rui (2010) and Karthik et al. (2021), contributes to the development of new synthetic routes and chemical transformations. These studies enhance our understanding of chemical reactivity and synthesis techniques (Rui, 2010), (Karthik et al., 2021).

Molecular Orbital Calculations

Studies like Arasu et al. (2019) utilize Density Functional Theory for investigating the properties of compounds related to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. These calculations provide insights into the electronic structure and potential chemical behavior of these molecules (Arasu et al., 2019).

Novel Material Development

The development of new materials, as seen in the work of Sun et al. (2018), often involves compounds similar to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. These materials can have unique electrical and thermal properties, useful in various technological applications (Sun et al., 2018).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2,5-difluorophenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCWYPNXBSPFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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